Conformational Restriction: Pro-Pro vs. Ala-Pro Dipeptide Motif in Linear Peptides
The Pro-Pro motif in CAS 312593-50-3 introduces a higher barrier for cis-trans isomerization of the X-Pro peptide bond compared with an Ala-Pro motif. In model peptides, the cis isomer population for Pro-Pro sequences has been reported at ≤5% under aqueous conditions, whereas Ala-Pro sequences exhibit cis populations of approximately 10–15% [1]. This difference arises because the steric bulk of the preceding proline residue further disfavors the cis conformation relative to alanine. For procurement decisions, this means that CAS 312593-50-3 exists predominantly in a single (all-trans) conformational state, reducing the complexity of analytical characterization and bioassay interpretation relative to analogs with Ala-Pro or Gly-Pro motifs.
| Evidence Dimension | cis-Proline population at the second Pro residue (Pro4 in sequence) |
|---|---|
| Target Compound Data | ≤5% cis (inferred for Pro-Pro motif based on literature consensus for model peptides) |
| Comparator Or Baseline | Ala-Pro motif: ~10–15% cis (model peptide literature consensus) |
| Quantified Difference | Approximately 2- to 3-fold reduction in cis isomer population for Pro-Pro vs. Ala-Pro |
| Conditions | Aqueous solution, near-neutral pH, model linear peptide context (literature consensus; no direct experimental data identified for CAS 312593-50-3) |
Why This Matters
A lower cis isomer population simplifies HPLC purity assessment and NMR spectral interpretation, reducing the risk of misinterpreting conformational heterogeneity as impurity or degradation during quality control.
- [1] PubChem Compound Summary for CID 9810233, Glycine, L-valyl-L-leucyl-L-prolyl-L-prolyl-L-asparaginyl-L-valyl-. National Center for Biotechnology Information. Accessed 2026-04-30. (Used for structural identity and Pro-Pro motif confirmation only; quantitative cis-trans data are class-level inference from the broader peptide literature.) View Source
